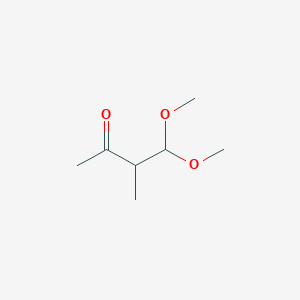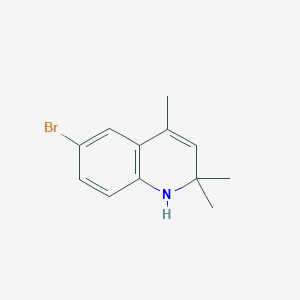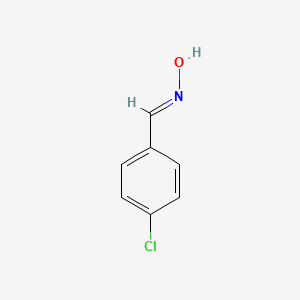
4-Chlorobenzaldehyde oxime
Vue d'ensemble
Description
4-Chlorobenzaldehyde oxime is an organic compound with the chemical formula C7H6ClNO. It is derived from 4-chlorobenzaldehyde, which is an aromatic aldehyde. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Mécanisme D'action
Target of Action
4-Chlorobenzaldehyde oxime is a chemical compound with the formula C7H6ClNO It’s known that oximes can act as nucleophiles and can react with various electrophiles in organic synthesis .
Mode of Action
It’s known that 4-chlorobenzaldehyde, the parent compound, can be produced by the oxidation of 4-chlorobenzyl alcohol . It can further be oxidized to 4-chlorobenzoic acid . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .
Biochemical Pathways
The parent compound, 4-chlorobenzaldehyde, is involved in several reactions, including oxidation and reactions with malononitrile .
Result of Action
The parent compound, 4-chlorobenzaldehyde, can undergo several reactions, leading to the formation of various products .
Analyse Biochimique
Biochemical Properties
4-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 leads to the formation of oximes, which are important intermediates in the synthesis of various bioactive compounds . Additionally, this compound can interact with proteins and other biomolecules, influencing their function and activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of oximes and other metabolites. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can affect the activity of other enzymes involved in metabolic processes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde oxime can be synthesized through the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solution to yield the oxime.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using solvent-free grinding methods with bismuth oxide as a catalyst . This method is environmentally friendly and provides high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid
Reduction: 4-Chlorobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorobenzaldehyde oxime has several applications in scientific research:
- **Biology
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
3848-36-0 |
|---|---|
Formule moléculaire |
C7H6ClNO |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
(NZ)-N-[(4-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |
Clé InChI |
QKWBTCRVPQHOMT-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=NO)Cl |
SMILES isomérique |
C1=CC(=CC=C1/C=N\O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=NO)Cl |
Key on ui other cas no. |
3848-36-0 3717-24-6 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Chlorobenzaldehyde oxime in the presented research?
A1: The provided research consistently highlights the use of this compound as a reagent in the synthesis of substituted isoxazole derivatives. [, , , ] This is achieved through its reaction with various cyclic and acyclic alkenes in the presence of triethylamine. The reaction likely proceeds through a 1,3-dipolar cycloaddition mechanism, though this is not explicitly stated in the abstracts.
Q2: Is there spectroscopic data available to confirm the structure of the synthesized compounds?
A2: Unfortunately, the provided abstracts do not present detailed spectroscopic data for the synthesized isoxazole derivatives. Further investigation into the full-text articles would be needed to access information on characterization techniques like NMR, IR, or mass spectrometry.
Q3: Are there any studies on the biological activity of this compound or its derivatives?
A3: While the provided abstracts focus on synthesis, one study investigates the antibacterial activity of transition metal complexes formed with various oximes, including this compound. [] This suggests a potential area of interest for further research into the biological applications of these compounds.
Q4: How does the structure of the alkene influence the reaction with this compound?
A4: The abstracts demonstrate that this compound reacts with a variety of cyclic alkenes, ranging from cycloheptene to cyclododecene. [, , ] It also reacts with acyclic alkenes like 1-dodecene. [] This suggests a broad reactivity profile with alkenes, though further research is needed to understand the impact of steric and electronic factors on reaction efficiency and regioselectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




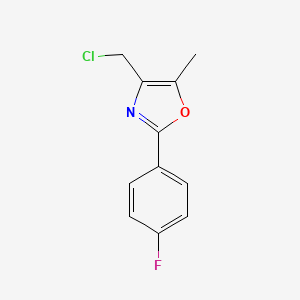
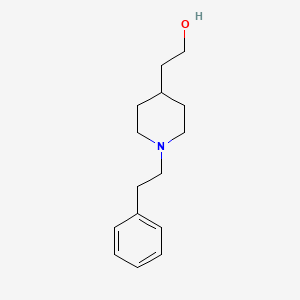
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-phenylpiperazine](/img/structure/B1366497.png)

![1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B1366508.png)


